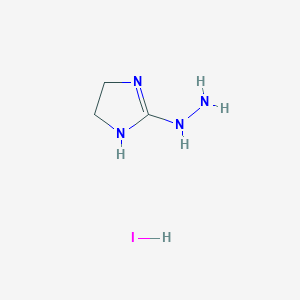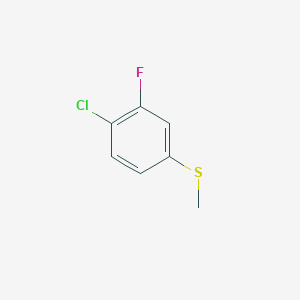![molecular formula C13H12ClNO2S2 B2362712 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7177-97-1](/img/new.no-structure.jpg)
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave irradiation to improve yield and selectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione derivative.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid can be compared with other thiazolidine derivatives, such as:
3-(4-Chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern.
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This derivative has similar biological activities but a different core structure.
5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3 H)-thione: This compound shares some pharmacological properties but has a distinct heterocyclic framework.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen in the thiazolidine ring, which contribute to its diverse biological activities.
Propiedades
Número CAS |
7177-97-1 |
|---|---|
Fórmula molecular |
C13H12ClNO2S2 |
Peso molecular |
313.81 |
Nombre IUPAC |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7- |
Clave InChI |
UOOGKQXGYFYURT-XFFZJAGNSA-N |
SMILES |
C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)



![3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2362639.png)

![3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2362645.png)


![N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2362650.png)
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)

